Technical Guide to the Physicochemical Characterization of Amopyroquine Hydrochloride
Technical Guide to the Physicochemical Characterization of Amopyroquine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of amopyroquine, focusing on its molecular formula and weight. Amopyroquine, a 4-aminoquinoline derivative closely related to amodiaquine, is a compound of interest in antimalarial research. This document delineates the distinct properties of both the free base (amopyroquine) and its dihydrochloride salt (amopyroquine hydrochloride), offering a foundational reference for researchers. It details the methodologies for empirical formula and molecular weight verification through elemental analysis and mass spectrometry, respectively, and provides structured protocols to ensure scientific rigor and reproducibility in a laboratory setting.
Introduction and Chemical Lineage
Amopyroquine is a synthetic compound belonging to the 4-aminoquinoline class, a cornerstone in the development of antimalarial drugs[1][2]. Its structure is analogous to amodiaquine, differing by the substitution of a pyrrolidinyl group for the diethylamino group in the side chain. This structural modification influences its pharmacokinetic and pharmacodynamic profile. While primarily investigated for its antimalarial properties, where its proposed mechanism involves the inhibition of hemozoin biocrystallization in the malarial parasite, amopyroquine has also been noted for its anticholinesterase activity[1][3].
For practical applications in research and formulation, amopyroquine is often prepared as a hydrochloride salt to enhance its solubility and stability. It is crucial for researchers to distinguish between the free base and its salt form, as their molecular weights and formulas differ, impacting stoichiometric calculations for assays and formulation development. This guide will clarify these distinctions and provide the technical basis for their verification.
Core Chemical Identity: Free Base vs. Hydrochloride Salt
The fundamental identity of a chemical compound is defined by its molecular structure, formula, and weight. For amopyroquine, it is essential to differentiate between the parent compound (free base) and its common salt form, the dihydrochloride.
Chemical Structure
The molecular architecture of amopyroquine consists of a 7-chloroquinoline nucleus linked at the 4-position to a 4-amino-2-(pyrrolidin-1-ylmethyl)phenol side chain.
Caption: Schematic of the Amopyroquine molecular structure.
Physicochemical Properties Summary
The following table summarizes the key identifiers for both amopyroquine and its dihydrochloride salt, compiled from authoritative chemical databases[3][4][5].
| Property | Amopyroquine (Free Base) | Amopyroquine Dihydrochloride |
| Synonyms | 4-[(7-Chloro-4-quinolinyl)amino]-2-(1-pyrrolidinylmethyl)phenol[1][2] | Amopyroquin dihydrochloride[5] |
| CAS Number | 550-81-2[6][7] | 10350-81-9[3][5] |
| Molecular Formula | C₂₀H₂₀ClN₃O[2][4] | C₂₀H₂₂Cl₃N₃O (C₂₀H₂₀ClN₃O · 2HCl)[5] |
| Molecular Weight | 353.85 g/mol [2][4] | 426.77 g/mol (Calculated) |
| Exact Mass | 353.1295 u[3] | 425.0855 u (Calculated for [M+H]⁺ of base) |
| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol[3] | 4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride[5] |
Elemental Composition
The theoretical elemental composition provides a fundamental benchmark for verifying the purity and identity of a synthesized compound.
| Element | Amopyroquine (Free Base) |
| Carbon (C) | 67.89%[3] |
| Hydrogen (H) | 5.70%[3] |
| Chlorine (Cl) | 10.02%[3] |
| Nitrogen (N) | 11.88%[3] |
| Oxygen (O) | 4.52%[3] |
Experimental Verification Protocols
To ensure the identity and purity of amopyroquine or its hydrochloride salt in a research setting, standardized analytical techniques are employed. The following sections provide self-validating, step-by-step protocols for the determination of molecular weight and elemental composition.
Workflow for Physicochemical Characterization
The logical flow for confirming the identity of a new batch of amopyroquine involves sequential analytical validation, starting with mass spectrometry for molecular weight and followed by elemental analysis for formula confirmation.
Caption: Standard workflow for the verification of Amopyroquine identity.
Protocol: Molecular Weight Verification via Mass Spectrometry
Objective: To confirm the molecular weight of the amopyroquine free base using Electrospray Ionization Mass Spectrometry (ESI-MS).
Causality: ESI is a soft ionization technique ideal for analyzing polar, non-volatile molecules like amopyroquine. It protonates the basic nitrogen atoms in the molecule, primarily yielding a pseudomolecular ion ([M+H]⁺) whose mass-to-charge ratio (m/z) allows for the direct calculation of the monoisotopic molecular weight.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 1 mg of amopyroquine hydrochloride.
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Dissolve the sample in 1 mL of a 50:50 (v/v) solution of methanol and deionized water to create a 1 mg/mL stock solution.
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Prepare a working solution by diluting the stock solution 1:1000 in the same solvent, resulting in a final concentration of 1 µg/mL. The presence of the hydrochloride salt aids dissolution.
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Instrumentation (Typical Parameters):
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Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Capillary Voltage: +3.5 to +4.5 kV.
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Scan Range: 100–600 m/z.
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Nebulizer Gas (N₂): 1.5–2.0 Bar.
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Drying Gas (N₂): 8–10 L/min at 250–300 °C.
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Data Acquisition:
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Infuse the working solution into the ESI source at a flow rate of 5–10 µL/min.
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Acquire data for 1–2 minutes to obtain a stable signal and generate an averaged mass spectrum.
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Data Analysis & Validation:
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Identify the most abundant peak in the spectrum. For amopyroquine, this should correspond to the protonated molecule ([M+H]⁺).
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Expected Result: A high-intensity peak should be observed at an m/z value of approximately 354.1373, corresponding to the monoisotopic mass of the protonated free base (C₂₀H₂₁ClN₃O⁺).
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Validation: The observed m/z must be within a 5 ppm mass accuracy tolerance of the theoretical value. The isotopic pattern should also match the theoretical pattern for a molecule containing one chlorine atom (a characteristic ~3:1 ratio for the A and A+2 peaks).
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Protocol: Elemental Formula Confirmation
Objective: To verify the empirical formula of amopyroquine by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.
Causality: Combustion analysis is a definitive method for determining the elemental composition of an organic compound. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified to calculate the percentage of each element in the original sample.
Methodology:
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Sample Preparation:
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Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which would artificially inflate hydrogen and oxygen percentages.
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Using a microbalance, accurately weigh 1–3 mg of the amopyroquine sample into a tin capsule.
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Instrumentation:
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Utilize a calibrated CHN Elemental Analyzer.
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The instrument should be calibrated using a certified standard (e.g., acetanilide) prior to running the sample.
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Analysis:
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The sample is dropped into a high-temperature combustion furnace (~950 °C).
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The resulting combustion gases are passed through a reduction furnace and then separated by gas chromatography.
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A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.
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Data Analysis & Validation:
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The instrument's software calculates the weight percentages of C, H, and N.
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Expected Result: The experimental percentages should align with the theoretical values for C₂₀H₂₀ClN₃O.
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Validation: The experimental values for C, H, and N must be within ±0.4% of the theoretical values to confirm the empirical formula[3].
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Conclusion
This guide has established the precise molecular formula and weight for both amopyroquine (C₂₀H₂₀ClN₃O; 353.85 g/mol ) and its dihydrochloride salt (C₂₀H₂₂Cl₃N₃O; 426.77 g/mol ). Adherence to the detailed protocols for mass spectrometry and elemental analysis will ensure the unambiguous identification and quality control of this compound in a research or drug development setting. Accurate characterization is the foundational step for all subsequent biological, toxicological, and formulation studies.
References
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CAS Common Chemistry. Amopyroquine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 25193, Amopyroquine hydrochloride. [Link]
Sources
- 1. Amopyroquine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
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- 4. Amopyroquine | 550-81-2 [chemicalbook.com]
- 5. Amopyroquine hydrochloride | C20H22Cl3N3O | CID 25193 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. echemi.com [echemi.com]
